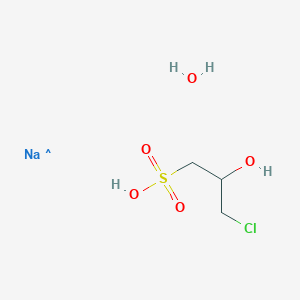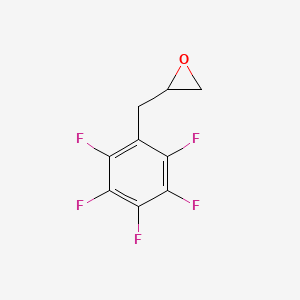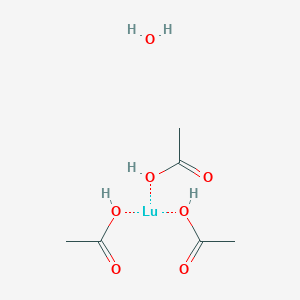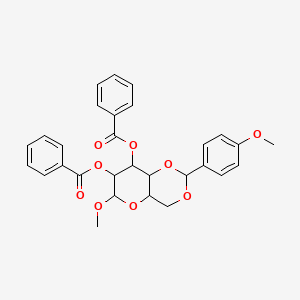![molecular formula C29H36Cl2N3Ru- B12062764 [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) is a ruthenium-based complex known for its catalytic properties. This compound is particularly significant in the field of olefin metathesis, a chemical reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. The compound’s unique structure, which includes a ruthenium center coordinated with imidazolidinylidene and pyridinylidene ligands, contributes to its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method includes the use of ruthenium trichloride (RuCl3) as the starting material. The reaction proceeds through a series of steps involving the formation of intermediate complexes, which are then treated with the desired ligands under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures, and in solvents such as dichloromethane (CH2Cl2) or toluene .
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, in oxidation reactions, the products are often oxygenated organic compounds, while in reduction reactions, the products are typically hydrogenated organic compounds .
Scientific Research Applications
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are essential in the synthesis of complex organic molecules.
Biology: The compound’s catalytic properties are utilized in various biochemical reactions, including the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) involves the coordination of the ruthenium center with the ligands, which facilitates the activation of substrates. The compound acts as a catalyst by providing a reactive site for the substrates to interact, leading to the formation of new chemical bonds. The molecular targets and pathways involved in its catalytic activity include the activation of carbon-carbon double bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Grubbs Catalyst: Another ruthenium-based catalyst used in olefin metathesis, known for its high efficiency and stability.
Hoveyda-Grubbs Catalyst: A modified version of the Grubbs catalyst with improved stability and reactivity.
Schrock Catalyst: A molybdenum-based catalyst used in olefin metathesis, known for its high activity but lower stability compared to ruthenium-based catalysts.
Uniqueness
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C29H36Cl2N3Ru- |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)

![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)







